2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide
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Overview
Description
(2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide is a complex organic compound that belongs to the class of amides. This compound features a chiral center, making it optically active. It is characterized by the presence of amino, ethoxy, and phenylethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine.
Introduction of the ethoxy groups: This step might involve the use of ethylating agents under controlled conditions.
Chiral synthesis: Ensuring the correct stereochemistry at the chiral center is crucial, which might involve the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents might include dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide could have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a ligand in binding studies.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, it might involve:
Binding to receptors: Interacting with specific proteins or enzymes.
Modulating pathways: Affecting biochemical pathways through inhibition or activation of enzymes.
Cellular effects: Influencing cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide: Lacks the diethoxyethyl group.
(2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-propanamide: Lacks the phenylethyl group.
Uniqueness
The presence of both diethoxyethyl and phenylethyl groups in (2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide makes it unique compared to similar compounds. These groups can influence the compound’s solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O4/c1-6-25-19(26-7-2)15-23(14-13-17-11-9-8-10-12-17)20(24)18(22)16-27-21(3,4)5/h8-12,18-19H,6-7,13-16,22H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLAZXNVUPZVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)C(COC(C)(C)C)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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